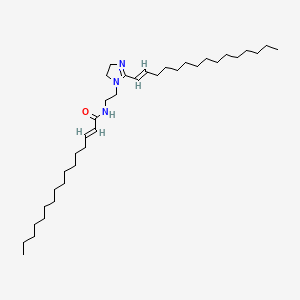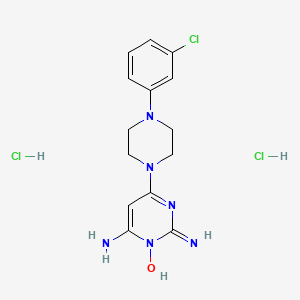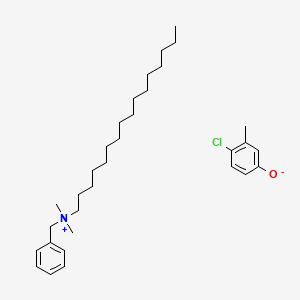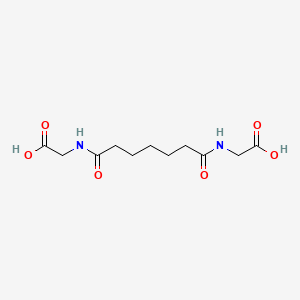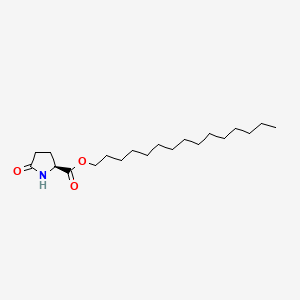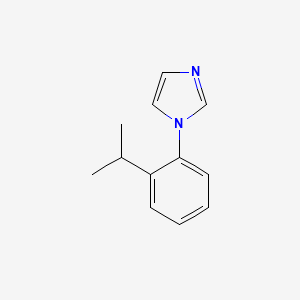
1H-Imidazole, 1-(2-(1-methylethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a phenyl group substituted at the 1-position of the imidazole ring, with an isopropyl group attached to the phenyl ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of substituted imidazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the isopropyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl-imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 1-phenyl-
- 1H-Imidazole, 1-(phenylmethyl)-
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 1H-Imidazole, 1-phenyl-, the isopropyl group provides steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The presence of the isopropyl group also enhances the compound’s lipophilicity, which can influence its solubility and membrane permeability .
Propriétés
Numéro CAS |
25364-40-3 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(2-propan-2-ylphenyl)imidazole |
InChI |
InChI=1S/C12H14N2/c1-10(2)11-5-3-4-6-12(11)14-8-7-13-9-14/h3-10H,1-2H3 |
Clé InChI |
CFYUQXNGWZNTQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


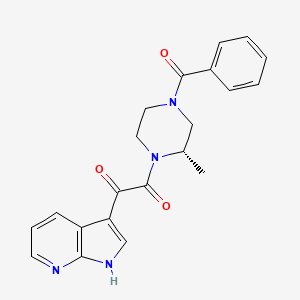

![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
